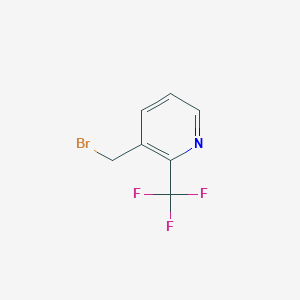

3-(Bromomethyl)-2-(trifluoromethyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(bromomethyl)-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3N/c8-4-5-2-1-3-12-6(5)7(9,10)11/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPBVPJBVLWXKLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(F)(F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 3-(Bromomethyl)-2-(trifluoromethyl)pyridine: A Versatile Building Block in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties: An Overview

Detailed experimental data for 3-(Bromomethyl)-2-(trifluoromethyl)pyridine is sparse. However, we can compile expected and observed properties for structurally similar compounds to provide a functional reference.

| Property | Expected Value / Data from Isomers | Source / Rationale |

| Molecular Formula | C7H5BrF3N | - |

| Molecular Weight | 240.02 g/mol | - |

| CAS Number | Not readily available. | A specific CAS number is not indexed in major public databases, suggesting it may be a novel or less common research chemical. |

| Appearance | Likely a solid or low-melting solid. | Isomers like 2-Bromo-3-(trifluoromethyl)pyridine (mp: 37-41 °C) and 3-Bromo-5-(trifluoromethyl)pyridine (mp: 44-46 °C) are solids.[1] |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF, Acetone). | Based on the general solubility of similar organic halides and pyridines.[2] |

| Purity | Typically >95% | Standard purity for commercially available research chemicals. |

The Critical Role of Key Structural Moieties

The utility of this reagent is a direct consequence of the interplay between its three key structural features. Understanding the function of each component is crucial for predicting its behavior in a reaction.

The Pyridine Core

The pyridine ring is a foundational heterocyclic scaffold in numerous biologically active compounds. It often serves as a bioisostere for a phenyl ring, but with distinct advantages, including improved solubility and the ability to act as a hydrogen bond acceptor through its nitrogen atom. This feature can be pivotal for establishing strong binding interactions with biological targets like enzymes and receptors.

The Trifluoromethyl (-CF₃) Group

The incorporation of a trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance the drug-like properties of a molecule.[3][4] Its primary contributions include:

-

Enhanced Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the -CF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes. This often leads to an increased in-vivo half-life of the parent molecule.

-

Increased Lipophilicity : The -CF₃ group significantly increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes and enhance bioavailability.[4]

-

Modulation of Electronic Properties : As a potent electron-withdrawing group, the -CF₃ substituent lowers the pKa of the pyridine nitrogen, making it less basic. It also influences the electron density of the aromatic ring, which can affect binding affinity to protein targets.[3][4]

The Bromomethyl (-CH₂Br) Group: The Reactive Center

The bromomethyl group is the molecule's primary reactive handle. It functions as a potent electrophile, analogous to benzyl bromide. The carbon atom is highly susceptible to nucleophilic attack, making this reagent an excellent alkylating agent for a wide variety of nucleophiles. The reactivity is further enhanced by the electron-withdrawing nature of the adjacent trifluoromethyl-substituted pyridine ring, which helps stabilize the transition state of nucleophilic substitution reactions.

Synthesis and Reactivity

General Synthetic Pathway

The synthesis of this compound would most logically proceed from its methyl-substituted precursor, 3-methyl-2-(trifluoromethyl)pyridine. The standard method for converting such a "benzylic" methyl group to a bromomethyl group is through a free-radical bromination reaction.

Experimental Workflow: Radical Bromination

A common and effective reagent for this transformation is N-Bromosuccinimide (NBS), used in conjunction with a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide under thermal or photochemical conditions.[5]

Caption: Fig. 1: Synthesis via radical bromination.

Causality Behind Experimental Choices:

-

NBS as Bromine Source : NBS is preferred over elemental bromine (Br₂) for benzylic brominations because it maintains a low, constant concentration of Br₂ in the reaction mixture.[5] This selectivity prevents competitive and undesirable electrophilic aromatic substitution on the pyridine ring.

-

Radical Initiator : The reaction proceeds via a free-radical chain mechanism. An initiator (AIBN) is required to generate the initial bromine radical that propagates the chain reaction by abstracting a benzylic hydrogen.[5]

-

Solvent : A non-polar, inert solvent like carbon tetrachloride (CCl₄) or cyclohexane is used to prevent side reactions with the solvent.

Core Reactivity: Nucleophilic Substitution

The primary utility of this compound is as an alkylating agent in nucleophilic substitution reactions. Due to the unhindered nature of the primary carbon, the reaction proceeds reliably through an SN2 mechanism .

Caption: Fig. 2: General Sₙ2 reaction mechanism.

Protocol: General Procedure for N-Alkylation of an Amine

This protocol is a self-validating system for confirming the reactivity of the title compound.

-

Reagent Preparation : In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine nucleophile (1.0 eq.) in a suitable aprotic polar solvent like DMF or acetonitrile.

-

Base Addition : Add a non-nucleophilic base (1.5-2.0 eq.), such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), to the solution. The base serves to neutralize the HBr byproduct formed during the reaction, driving the equilibrium towards the product.

-

Substrate Addition : To the stirred mixture, add a solution of this compound (1.1 eq.) in the same solvent dropwise at room temperature. The slight excess of the bromide ensures complete consumption of the more valuable amine starting material.

-

Reaction Monitoring : Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

-

Work-up and Purification : Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Applications in Drug Discovery and Agrochemicals

Trifluoromethylpyridine (TFMP) moieties are integral to a wide array of modern pharmaceuticals and agrochemicals.[3][6][7][8] This reagent serves as a key intermediate for accessing compounds in several key areas:

-

Agrochemicals : The TFMP scaffold is found in numerous successful herbicides, fungicides, and insecticides.[3][8] For example, derivatives like Fluazinam (fungicide) and Flonicamid (insecticide) highlight the importance of this structural class.[8] this compound allows for the direct installation of a similar active fragment onto new molecular designs.

-

Pharmaceuticals : In drug discovery, this building block can be used to synthesize novel kinase inhibitors, central nervous system agents, and anti-infectives. The trifluoromethyl group often enhances cell permeability and metabolic stability, critical attributes for successful drug candidates.[4]

Safety and Handling

As with all reactive brominated compounds, proper safety precautions are mandatory.

| Hazard Type | GHS Classification (Expected) | Precautionary Measures |

| Acute Toxicity | Likely Toxic if Swallowed | Do not eat, drink, or smoke when using. Wash hands thoroughly after handling.[1] |

| Skin Corrosion/Irritation | Causes Skin Irritation | Wear protective gloves and clothing.[1] |

| Eye Damage/Irritation | Causes Serious Eye Irritation | Wear eye and face protection.[1] |

| Respiratory | May Cause Respiratory Irritation | Use only in a well-ventilated area or fume hood. Avoid breathing dust/fumes.[1] |

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and moisture.

References

- 1. 3-Bromo-5-(trifluoromethyl)pyridine 97 436799-33-6 [sigmaaldrich.com]

- 2. pyridine, 4-bromo-2-(trifluoromethyl)- [chembk.com]

- 3. chigroup.site [chigroup.site]

- 4. Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

An In-Depth Technical Guide to 3-(Bromomethyl)-2-(trifluoromethyl)pyridine: A Key Building Block for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(Bromomethyl)-2-(trifluoromethyl)pyridine, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details its chemical identity, including its CAS number, molecular structure, and key physicochemical properties. A thorough examination of its synthesis, reactivity, and potential applications is presented, with a focus on its role as a versatile building block in the development of novel therapeutic agents and functional materials. This guide is intended to serve as a valuable resource for researchers and professionals engaged in advanced chemical synthesis and drug discovery.

Chemical Identity and Physicochemical Properties

1.1. Chemical Structure and CAS Number

This compound is a substituted pyridine ring with a bromomethyl group at the 3-position and a trifluoromethyl group at the 2-position. The presence of these two functional groups imparts unique reactivity and properties to the molecule, making it a valuable intermediate in organic synthesis.

-

Chemical Name: this compound

-

CAS Number: 1227602-81-4[1]

-

Molecular Formula: C₇H₅BrF₃N

-

Molecular Weight: 240.02 g/mol

-

Structure:

A related salt, this compound hydrobromide, is also commercially available under the CAS number 2701958-88-3.

1.2. Physicochemical Properties

While extensive experimental data for this specific compound is not widely published, its properties can be inferred from its structure and data for related compounds. The trifluoromethyl group is a strong electron-withdrawing group, which influences the electron density of the pyridine ring and the reactivity of the bromomethyl group.

| Property | Value | Source |

| Molecular Weight | 240.02 g/mol | N/A |

| Appearance | Likely a solid at room temperature | Inferred |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | Inferred |

| Reactivity | The bromomethyl group is a reactive electrophile, susceptible to nucleophilic substitution. | Inferred |

Synthesis and Manufacturing

The synthesis of this compound typically involves a two-step process: the synthesis of the 3-methyl-2-(trifluoromethyl)pyridine precursor, followed by the selective bromination of the methyl group.

2.1. Synthesis of the Precursor: 3-Methyl-2-(trifluoromethyl)pyridine

The construction of the trifluoromethylpyridine core can be achieved through various methods, as the introduction of a trifluoromethyl group onto a pyridine ring is a well-established area of research in fluorine chemistry. Some common strategies include:

-

From Bromopyridines: Trifluoromethylation of a corresponding bromopyridine derivative. This can be achieved using various trifluoromethylating agents, often with a copper catalyst.

-

From Picolines: Direct chlorination and subsequent fluorination of a picoline precursor.

2.2. Benzylic Bromination

Once the 3-methyl-2-(trifluoromethyl)pyridine precursor is obtained, the bromomethyl group is introduced via a selective free-radical bromination of the "benzylic" methyl group. The term "benzylic" is used here to describe the position adjacent to the aromatic pyridine ring, which exhibits enhanced reactivity similar to the benzylic position of toluene.

A common and effective reagent for this transformation is N-Bromosuccinimide (NBS) , typically in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and often under photochemical conditions (e.g., irradiation with a sunlamp).[2] The reaction is generally carried out in an inert solvent such as carbon tetrachloride (CCl₄) or cyclohexane.

Detailed Experimental Protocol: Conceptual Synthesis

The following is a conceptual protocol based on standard procedures for benzylic bromination:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methyl-2-(trifluoromethyl)pyridine in a suitable anhydrous solvent (e.g., carbon tetrachloride).

-

Addition of Reagents: Add N-Bromosuccinimide (NBS) (typically 1.0-1.1 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN).

-

Initiation: Heat the reaction mixture to reflux. For enhanced reactivity, the flask can be irradiated with a UV lamp.

-

Monitoring: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the consumption of the starting material.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct, which is insoluble in CCl₄, can be removed by filtration. The filtrate is then washed with water and brine, dried over an anhydrous drying agent (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Diagram of Synthetic Pathway

Caption: Synthesis of this compound.

Reactivity and Chemical Behavior

The primary site of reactivity in this compound is the electrophilic carbon of the bromomethyl group. The bromine atom is a good leaving group, making this compound an excellent substrate for nucleophilic substitution reactions .

3.1. Nucleophilic Substitution

This molecule readily reacts with a wide range of nucleophiles to introduce various functional groups at the methylene position. This versatility is a key reason for its utility as a building block in organic synthesis.

Common Nucleophiles and Corresponding Products:

| Nucleophile | Reagent Example | Product Type |

| Amines | Primary or secondary amines | Substituted aminomethylpyridines |

| Alcohols/Phenols | Sodium alkoxide, Phenol + Base | Ether derivatives |

| Thiols | Sodium thiolate | Thioether derivatives |

| Cyanide | Sodium cyanide | Pyridylacetonitrile |

| Azide | Sodium azide | Azidomethylpyridine |

| Carboxylates | Sodium carboxylate | Ester derivatives |

| Enolates | Ketone/Ester + Base | Alkylated carbonyl compounds |

| Phosphines | Triphenylphosphine | Phosphonium salts (precursors to ylides for Wittig reactions) |

Diagram of Reactivity

Caption: Nucleophilic substitution at the bromomethyl group.

The electron-withdrawing trifluoromethyl group at the adjacent position can influence the rate of these substitution reactions, potentially enhancing the electrophilicity of the methylene carbon.

Applications in Research and Development

The strategic placement of the trifluoromethyl and bromomethyl groups makes this compound a highly valuable building block, particularly in the fields of medicinal chemistry and agrochemical synthesis.

4.1. Role in Drug Discovery

The trifluoromethyl group is a well-known bioisostere for a methyl group and can significantly improve the metabolic stability, lipophilicity, and binding affinity of a drug candidate. The pyridine scaffold is a common feature in many approved drugs. The bromomethyl group serves as a convenient handle to connect this valuable trifluoromethylpyridine moiety to other parts of a larger molecule.

Potential therapeutic areas where derivatives of this compound could be explored include:

-

Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core. The trifluoromethylpyridine unit can be incorporated to modulate the drug's interaction with the kinase active site.

-

GPCR Ligands: G-protein coupled receptors are a major class of drug targets. Novel ligands can be synthesized using this building block to explore structure-activity relationships.

-

Antiviral and Antibacterial Agents: The pyridine ring is present in numerous antimicrobial agents. New derivatives can be synthesized to combat drug resistance.

4.2. Agrochemicals

Trifluoromethylpyridine derivatives are also prominent in the agrochemical industry, with applications as herbicides, insecticides, and fungicides. The unique properties imparted by the trifluoromethyl group can lead to enhanced potency and selectivity of these agents.

Safety and Handling

As with any reactive chemical, proper safety precautions should be taken when handling this compound.

-

General Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear appropriate safety goggles, chemical-resistant gloves, and a lab coat.

-

Reactivity Hazards: This compound is a lachrymator and is corrosive. It is also a reactive alkylating agent and should be stored away from strong nucleophiles and bases.

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.

Users should always consult the specific Safety Data Sheet (SDS) for this compound before handling.

Conclusion

This compound (CAS: 1227602-81-4) is a valuable and versatile building block for organic synthesis. Its unique combination of a reactive bromomethyl handle and a metabolically robust trifluoromethylpyridine core makes it an attractive starting material for the synthesis of complex molecules with potential applications in drug discovery and agrochemicals. A solid understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in a research and development setting.

References

A Technical Guide to 3-(Bromomethyl)-2-(trifluoromethyl)pyridine: A Versatile Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Pyridines

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of rational drug design. The trifluoromethyl group (-CF3), in particular, offers a unique combination of properties that can significantly enhance the therapeutic potential of a molecule. When appended to a pyridine ring, a privileged structure in numerous pharmaceuticals, the resulting trifluoromethylpyridine core imparts increased metabolic stability, enhanced lipophilicity, and altered electronic properties that can lead to improved binding affinity and bioavailability.[1][2] This technical guide focuses on 3-(bromomethyl)-2-(trifluoromethyl)pyridine, a key exemplar of this class of compounds, and its role as a versatile synthetic intermediate in the development of novel therapeutics. While specific data for this exact isomer is limited, this guide will draw upon established principles and data from closely related analogues to provide a comprehensive overview of its properties, synthesis, and applications.

Physicochemical Properties: A Quantitative Overview

The physicochemical properties of this compound are fundamental to its reactivity and handling. The table below summarizes key calculated and experimental data for the target compound and its close isomers. The presence of the electron-withdrawing trifluoromethyl group and the reactive bromomethyl moiety dictates its chemical behavior, making it a valuable reagent for introducing the trifluoromethyl-pyridyl motif into a larger molecular framework.

| Property | This compound | 3-Bromo-2-(trifluoromethyl)pyridine | 2-Bromo-3-(trifluoromethyl)pyridine |

| Molecular Formula | C7H5BrF3N | C6H3BrF3N | C6H3BrF3N |

| Molecular Weight | 240.02 g/mol (Calculated) | 225.99 g/mol [3][4] | 225.99 g/mol |

| CAS Number | Not available | 590371-58-7[3][4] | 175205-82-0 |

| Appearance | White crystals or powder[5] | ||

| Melting Point | Not available | Not available | 37-41 °C |

| Boiling Point | Not available | Not available | Not available |

Synthesis and Reactivity: Forging a Versatile Intermediate

The synthesis of this compound can be envisioned through a multi-step process, leveraging established methodologies for the preparation of trifluoromethylpyridines and subsequent functionalization. A general and logical synthetic pathway is outlined below.

General Synthetic Workflow

The synthesis would logically commence with the construction of the 2-(trifluoromethyl)pyridine core, followed by the introduction of the bromomethyl group at the 3-position.

Step 1: Synthesis of the Trifluoromethylpyridine Core

There are several established methods for the synthesis of trifluoromethylpyridine derivatives.[1][6] One common approach involves the trifluoromethylation of a corresponding bromopyridine precursor using a suitable trifluoromethylating agent, often in the presence of a copper catalyst.[7]

Step 2: Introduction of the Bromomethyl Group

Once the 3-methyl-2-(trifluoromethyl)pyridine intermediate is obtained, the bromomethyl functionality can be introduced via a radical bromination reaction. This is typically achieved using a reagent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or AIBN, and often under photochemical conditions.

The following diagram illustrates this conceptual synthetic workflow:

Caption: Conceptual workflow for the synthesis of this compound.

Applications in Drug Discovery and Organic Synthesis

The utility of this compound lies in its bifunctional nature. The bromomethyl group serves as a versatile electrophilic handle for nucleophilic substitution reactions, allowing for the facile introduction of the 2-(trifluoromethyl)pyridin-3-yl)methyl moiety into a wide range of molecular scaffolds. This makes it an invaluable building block for the synthesis of complex molecules, particularly in the context of drug discovery.

The trifluoromethylpyridine motif is a key component in a number of approved drugs and clinical candidates, where it often contributes to improved metabolic stability and enhanced biological activity.[8][9] The ability to readily incorporate this privileged scaffold via a reactive bromomethyl linker is of significant interest to medicinal chemists.

Role as a Synthetic Building Block

The diagram below illustrates the logical flow of how a versatile building block like this compound can be utilized in a multi-step synthesis to generate a diverse library of compounds for biological screening.

Caption: Utilization of this compound in combinatorial synthesis.

Safety and Handling

As with any reactive chemical intermediate, proper safety precautions are paramount when handling this compound and its analogues. Based on the safety data for closely related compounds, the following guidelines should be strictly adhered to.

Hazard Identification:

-

Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[10]

-

Skin Corrosion/Irritation: Causes skin irritation.[11]

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation or damage.[10][11]

-

Respiratory Sensitization: May cause respiratory irritation.[11]

Recommended Handling Procedures:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[10]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[11]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[12]

-

Wash hands thoroughly after handling.[11]

-

Keep away from heat, sparks, and open flames.[10]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.[10]

-

Keep away from incompatible materials.

First Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention.[13]

-

In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[13]

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Seek medical attention.[13]

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[13]

Always consult the specific Safety Data Sheet (SDS) for the compound being used for complete and detailed safety information.

Conclusion

This compound represents a valuable and highly versatile building block for organic synthesis, particularly in the realm of drug discovery. Its unique combination of a reactive bromomethyl handle and a metabolically robust trifluoromethylpyridine core provides a powerful tool for medicinal chemists to create novel molecular entities with enhanced therapeutic potential. A thorough understanding of its physicochemical properties, synthetic routes, and handling requirements is essential for its effective and safe utilization in the laboratory.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. scbt.com [scbt.com]

- 4. 590371-58-7|3-Bromo-2-(trifluoromethyl)pyridine|BLD Pharm [bldpharm.com]

- 5. H25822.03 [thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. Trifluoromethylation process for bromo-pyridine and derivatives thereof - Eureka | Patsnap [eureka.patsnap.com]

- 8. mdpi.com [mdpi.com]

- 9. nbinno.com [nbinno.com]

- 10. fishersci.com [fishersci.com]

- 11. aksci.com [aksci.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. capotchem.cn [capotchem.cn]

An In-depth Technical Guide to the Synthesis of 3-(Bromomethyl)-2-(trifluoromethyl)pyridine

Introduction

3-(Bromomethyl)-2-(trifluoromethyl)pyridine is a key heterocyclic building block of significant interest to researchers and professionals in the fields of drug discovery and agrochemical development. Its unique structural motif, featuring a reactive bromomethyl group and an electron-withdrawing trifluoromethyl group on a pyridine scaffold, makes it a versatile intermediate for the synthesis of a wide array of complex molecules with potential biological activity. The strategic introduction of the trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of target compounds, while the bromomethyl handle serves as a crucial point for further molecular elaboration.

This technical guide provides a comprehensive overview of the viable synthetic pathways for this compound, grounded in established chemical principles and supported by literature precedents. The focus is on providing not just procedural steps, but also the underlying mechanistic rationale and practical insights to empower researchers in their synthetic endeavors.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached through two primary retrosynthetic disconnections, each with its own set of advantages and challenges.

Caption: Retrosynthetic analysis of this compound.

Pathway 1: Direct Radical Bromination. This is often the more direct route, involving the synthesis of the precursor 3-methyl-2-(trifluoromethyl)pyridine, followed by the selective free-radical bromination of the benzylic-like methyl group.

Pathway 2: Functional Group Interconversion. This pathway involves the initial synthesis of a precursor with a different functional group at the 3-position, such as a hydroxyl group in 3-(hydroxymethyl)-2-(trifluoromethyl)pyridine, which is then converted to the desired bromomethyl group.

Pathway 1: Synthesis via Direct Bromination

This pathway is conceptually straightforward and relies on the well-established Wohl-Ziegler reaction for the selective bromination of the methyl group.

Caption: Workflow for the direct bromination pathway.

Step 1: Synthesis of 3-Methyl-2-(trifluoromethyl)pyridine

The synthesis of the key intermediate, 3-methyl-2-(trifluoromethyl)pyridine, typically starts from the readily available 3-picoline (3-methylpyridine). Industrial processes often employ high-temperature, vapor-phase reactions involving chlorination followed by halogen exchange with hydrogen fluoride.[1][2][3] For laboratory-scale synthesis, a multi-step sequence is more common.

A plausible laboratory approach involves the protection of the pyridine nitrogen, followed by directed metalation and subsequent reaction with a trifluoromethylating agent. Alternatively, a more classical approach involves the synthesis of 2-chloro-3-methylpyridine, which can then be subjected to a trifluoromethylation reaction. A variety of methods for the introduction of a trifluoromethyl group onto a pyridine ring have been developed, including the use of Ruppert's reagent (TMSCF₃) or Umemoto's reagent in the presence of a copper catalyst.[4][5]

A general method for the trifluoromethylation of halopyridines involves the in-situ generation of (trifluoromethyl)copper from (trifluoromethyl)trimethylsilane, cuprous iodide, and potassium fluoride.[6] This method has been shown to be effective for the conversion of 2-iodopyridines to 2-(trifluoromethyl)pyridines in high yields.[6]

Step 2: Wohl-Ziegler Bromination of 3-Methyl-2-(trifluoromethyl)pyridine

The Wohl-Ziegler reaction is a free-radical substitution that selectively brominates at allylic and benzylic positions.[7][8] The methyl group at the 3-position of the pyridine ring is analogous to a benzylic position and is thus susceptible to this reaction. The reaction utilizes N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), under thermal or photochemical conditions.[8][9]

Mechanism: The reaction is initiated by the homolytic cleavage of the radical initiator. The resulting radical abstracts a hydrogen atom from the methyl group of 3-methyl-2-(trifluoromethyl)pyridine, forming a resonance-stabilized radical intermediate. This radical then reacts with a molecule of bromine, which is present in low concentrations from the reaction of NBS with trace amounts of HBr, to yield the desired product and a bromine radical, which continues the chain reaction.[9] The use of NBS is crucial as it maintains a low concentration of Br₂, thus minimizing competing ionic addition reactions to the pyridine ring.[9]

Caption: Simplified mechanism of the Wohl-Ziegler bromination.

Experimental Protocol (Representative):

-

To a solution of 3-methyl-2-(trifluoromethyl)pyridine (1.0 eq.) in a suitable solvent such as (trifluoromethyl)benzene or carbon tetrachloride (note: CCl₄ is a known ozone-depleting substance and its use is restricted)[8], add N-bromosuccinimide (1.0-1.2 eq.) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide, 0.02-0.1 eq.).[10]

-

Heat the reaction mixture to reflux (typically 77-80 °C for CCl₄) and irradiate with a UV lamp or a high-intensity incandescent lamp to facilitate radical initiation.

-

Monitor the reaction by TLC or GC-MS. The reaction is typically complete when the denser NBS has been consumed and the lighter succinimide is observed floating on the surface of the reaction mixture.[8]

-

After completion, cool the reaction mixture to room temperature and filter off the succinimide by-product.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound.

| Parameter | Recommended Condition | Rationale |

| Solvent | (Trifluoromethyl)benzene, Acetonitrile | Environmentally safer alternatives to CCl₄.[8][9] |

| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a low, steady concentration of Br₂.[9] |

| Initiator | AIBN or Benzoyl Peroxide | Initiates the radical chain reaction upon heating or UV irradiation. |

| Temperature | Reflux | Provides the energy for homolytic cleavage of the initiator. |

| Work-up | Filtration, Aqueous Wash | Removes succinimide by-product and quenches excess bromine. |

| Purification | Vacuum Distillation or Chromatography | To isolate the pure product from starting material and by-products. |

Pathway 2: Synthesis via Hydroxymethylation and Bromination

This pathway offers an alternative strategy, particularly if the direct bromination proves to be low-yielding or produces inseparable by-products. It involves the synthesis of a hydroxymethyl intermediate, followed by conversion of the alcohol to the bromide.

Caption: Workflow for the hydroxymethylation and bromination pathway.

Step 1: Synthesis of 3-(Hydroxymethyl)-2-(trifluoromethyl)pyridine

The synthesis of this intermediate can be achieved from 3-methyl-2-(trifluoromethyl)pyridine through a two-step oxidation-reduction sequence. First, the methyl group is oxidized to an aldehyde, for example, using selenium dioxide or another suitable oxidizing agent. The resulting 2-(trifluoromethyl)nicotinaldehyde is then reduced to the corresponding alcohol using a mild reducing agent like sodium borohydride.

Alternatively, a Grignard reaction on 2-bromo-3-(trifluoromethyl)pyridine with formaldehyde could potentially yield the desired alcohol.

Step 2: Bromination of 3-(Hydroxymethyl)-2-(trifluoromethyl)pyridine via the Appel Reaction

The Appel reaction provides a mild and efficient method for converting primary and secondary alcohols to the corresponding alkyl halides using triphenylphosphine (PPh₃) and a tetrahalomethane, such as carbon tetrabromide (CBr₄).[11][12]

Mechanism: The reaction is initiated by the formation of a phosphonium salt from the reaction of triphenylphosphine with carbon tetrabromide. The alcohol then acts as a nucleophile, attacking the phosphorus atom and displacing a bromide ion. The resulting alkoxyphosphonium bromide is a key intermediate. In the final step, the bromide ion attacks the carbon atom bearing the oxygen in an Sₙ2 fashion, leading to the formation of the alkyl bromide and triphenylphosphine oxide as a by-product.[12][13] The formation of the strong P=O double bond in triphenylphosphine oxide is a major driving force for the reaction.[13]

Caption: Simplified mechanism of the Appel reaction for bromination.

Experimental Protocol (Representative):

-

In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(hydroxymethyl)-2-(trifluoromethyl)pyridine (1.0 eq.) and triphenylphosphine (1.1-1.5 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or acetonitrile.

-

Cool the solution in an ice bath (0 °C).

-

Add a solution of carbon tetrabromide (1.1-1.5 eq.) in the same solvent dropwise to the cooled reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours, or until TLC or GC-MS analysis indicates complete consumption of the starting alcohol.

-

Upon completion, the reaction mixture can be concentrated, and the triphenylphosphine oxide by-product can often be precipitated by the addition of a non-polar solvent like hexane or ether and removed by filtration.

-

The filtrate is then concentrated, and the residue is purified by column chromatography on silica gel to yield the pure this compound.

| Parameter | Recommended Condition | Rationale |

| Solvent | Anhydrous Dichloromethane (DCM) or Acetonitrile | Aprotic solvents that do not react with the reagents. |

| Reagents | Triphenylphosphine (PPh₃), Carbon Tetrabromide (CBr₄) | Standard reagents for the Appel reaction.[12] |

| Temperature | 0 °C to Room Temperature | Mild conditions to prevent side reactions. |

| Atmosphere | Inert (Nitrogen or Argon) | To prevent reaction with atmospheric moisture. |

| Work-up | Filtration, Concentration | To remove the triphenylphosphine oxide by-product. |

| Purification | Column Chromatography | For isolation of the final product. |

An alternative to the Appel reaction is the use of phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).[14] However, these reagents are often more aggressive and may not be suitable for sensitive substrates. Another effective method for brominating hydroxymethylpyridines is treatment with hydrobromic acid (HBr).[15]

Safety Considerations

-

N-Bromosuccinimide (NBS): NBS is a skin and eye irritant and a strong oxidizing agent.[1][4][7][8][16] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of the dust. In case of fire, use a dry chemical or carbon dioxide extinguisher.[1][7]

-

Trifluoromethylating Agents: Many trifluoromethylating agents are reactive and potentially toxic.[9][17] Always consult the Safety Data Sheet (SDS) for the specific reagent being used. Handle these reagents in a fume hood and wear appropriate PPE.

-

Brominating Agents (CBr₄, PBr₃, HBr): These reagents are corrosive and toxic. Handle with extreme care in a well-ventilated fume hood and wear appropriate PPE.

-

Solvents: Solvents like carbon tetrachloride are hazardous and their use should be avoided if possible.[8] Dichloromethane is a suspected carcinogen. Always handle organic solvents in a fume hood.

Conclusion

The synthesis of this compound is achievable through well-established synthetic methodologies. The choice between the direct bromination pathway and the hydroxymethylation/bromination route will depend on the availability of starting materials, the desired scale of the reaction, and the specific capabilities of the laboratory. The direct bromination via the Wohl-Ziegler reaction is likely the more atom-economical and shorter route, provided that the starting material, 3-methyl-2-(trifluoromethyl)pyridine, is accessible. The Appel reaction provides a reliable and mild alternative for the conversion of the corresponding alcohol. Careful consideration of reaction conditions, purification techniques, and safety protocols is paramount for the successful and safe synthesis of this valuable chemical intermediate.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 4. Trifluoromethylation process for bromo-pyridine and derivatives thereof - Eureka | Patsnap [eureka.patsnap.com]

- 5. 2-(Trifluoromethyl)pyridine synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]

- 8. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 9. Wohl-Ziegler Reaction [organic-chemistry.org]

- 10. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]

- 11. Appel Reaction [organic-chemistry.org]

- 12. Appel reaction - Wikipedia [en.wikipedia.org]

- 13. grokipedia.com [grokipedia.com]

- 14. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]

- 15. rsc.org [rsc.org]

- 16. Page loading... [wap.guidechem.com]

- 17. mdpi.com [mdpi.com]

Spectroscopic Data for 3-(Bromomethyl)-2-(trifluoromethyl)pyridine: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 3-(Bromomethyl)-2-(trifluoromethyl)pyridine, a key intermediate in pharmaceutical and agrochemical research. Designed for researchers, scientists, and drug development professionals, this document offers an in-depth exploration of the expected ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound. By integrating established spectroscopic principles with data from structurally analogous molecules, this guide explains the causality behind experimental choices and provides detailed, self-validating protocols. The content is structured to deliver not just data, but a deeper understanding of the spectroscopic behavior of halogenated and trifluoromethylated pyridine derivatives.

Introduction: The Significance of this compound

This compound is a versatile building block in organic synthesis, primarily owing to its reactive bromomethyl group and the electronically modified pyridine ring. The trifluoromethyl group, a common moiety in modern pharmaceuticals and agrochemicals, imparts unique properties such as increased metabolic stability and enhanced binding affinity. Accurate and unambiguous structural confirmation through spectroscopic methods is paramount in ensuring the integrity of synthetic pathways and the quality of the final products. This guide serves as a detailed reference for the spectroscopic characterization of this important molecule.

Molecular Structure and Key Spectroscopic Features

A fundamental understanding of the molecular structure is crucial for interpreting its spectroscopic output. The pyridine ring is substituted at the 2-position with a strong electron-withdrawing trifluoromethyl (-CF₃) group and at the 3-position with a reactive bromomethyl (-CH₂Br) group.

3-(Bromomethyl)-2-(trifluoromethyl)pyridine safety and handling

An In-depth Technical Guide to the Safe Handling of 3-(Bromomethyl)-2-(trifluoromethyl)pyridine

Executive Summary

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound. Designed for researchers, chemists, and professionals in the pharmaceutical and agrochemical industries, this document synthesizes technical data with practical, field-proven insights. The core of this guide is built on a deep understanding of the compound's inherent chemical reactivity, particularly the hazards associated with its bromomethyl functional group, a potent alkylating agent. By detailing the causality behind each safety recommendation—from personal protective equipment (PPE) selection to emergency spill response—this whitepaper aims to foster a proactive safety culture and ensure the well-being of all personnel handling this versatile but hazardous chemical intermediate.

Compound Profile and Inherent Hazards

This compound is a substituted pyridine derivative increasingly utilized in the synthesis of complex organic molecules for drug discovery and crop protection.[1][2][3] Its utility stems from the two distinct reactive handles on the pyridine ring. However, the very features that make it a valuable building block also render it hazardous.

-

The Pyridine Core : A basic heterocyclic aromatic ring.[4] Pyridine and its derivatives can cause irritation and may have systemic effects.[5]

-

The Trifluoromethyl (-CF3) Group : An electron-withdrawing group that enhances the electrophilicity of the pyridine ring and can increase the metabolic stability of derivative compounds.[6][7]

-

The Bromomethyl (-CH2Br) Group : This is the primary source of the compound's hazardous nature. Structurally analogous to a benzylic halide, this group is a potent lachrymator (induces tearing) and a strong alkylating agent . Alkylating agents can covalently modify biological macromolecules like DNA, making them potential mutagens and carcinogens.[8][9] It is this functionality that demands the most stringent handling protocols.

Physicochemical and Toxicological Data Summary

While comprehensive toxicological data for this specific molecule is not fully available, data from structurally similar compounds and an understanding of its functional groups allow for a robust hazard assessment.[10]

| Property | Data | Source |

| Chemical Name | This compound | - |

| CAS Number | 917396-30-6 | [11] |

| Molecular Formula | C₇H₅BrF₃N | - |

| Molecular Weight | 240.02 g/mol | |

| Appearance | White to off-white solid or crystalline powder | [12] |

| Melting Point | 37-41 °C (for 2-Bromo-3-(trifluoromethyl)pyridine) |

| GHS Hazard Classification (Based on Analogues) | Code | Description |

| Skin Corrosion/Irritation | H315 | Causes skin irritation.[13][14] |

| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation.[13][14] |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation.[13][14] |

| Acute Toxicity, Oral (Potential) | H302 | Harmful if swallowed. |

The Cornerstone of Safety: Risk Assessment and Hazard Control

A thorough risk assessment is non-negotiable before any work with this compound begins. The primary risks are acute exposure via inhalation or skin/eye contact, leading to severe irritation, and the potential for long-term health effects due to its alkylating properties.

The Hierarchy of Controls

The most effective safety strategies prioritize engineering and administrative controls over sole reliance on PPE.

-

Elimination/Substitution : In a research context, this is often not feasible. However, always consider if a less hazardous reagent could achieve the same synthetic outcome.

-

Engineering Controls : This is the most critical layer of protection.

-

Chemical Fume Hood : All handling of the solid and its solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Ventilation : Ensure the laboratory has adequate general ventilation.

-

-

Administrative Controls :

-

Standard Operating Procedures (SOPs) : Develop and strictly follow detailed SOPs for all tasks involving this compound.

-

Training : All personnel must be trained on the specific hazards, handling protocols, and emergency procedures detailed in the SOP and this guide.

-

Restricted Access : Designate specific areas within the lab for working with potent alkylating agents and restrict access to trained personnel only.

-

-

Personal Protective Equipment (PPE) : PPE is the final barrier of defense and must be used in conjunction with the controls above.

Standard Operating Protocol: From Weighing to Quenching

The following protocols are designed as self-validating systems. The causality for each step is explained to reinforce safe practices.

Protocol for Handling and Weighing the Solid Compound

Objective : To safely transfer a specified mass of solid this compound from the stock container to a reaction vessel.

Rationale : This stage presents a significant risk of generating airborne particulates (dust), which can be easily inhaled or contaminate surfaces.

Methodology :

-

Preparation :

-

Ensure the chemical fume hood is on and operating correctly (check airflow monitor).

-

Decontaminate the work surface inside the hood.

-

Assemble all necessary equipment: analytical balance, spatulas, weighing paper/boat, reaction vessel with a septum or cap, and waste container.

-

-

Donning PPE :

-

Wear a flame-resistant lab coat.[15]

-

Put on two pairs of chemical-resistant nitrile gloves. The double-gloving technique provides protection in case the outer glove is compromised.[16]

-

Wear ANSI Z87.1-compliant chemical splash goggles.[15]

-

Causality : Due to the compound's potent lachrymatory and irritant properties, a face shield worn over splash goggles is required to protect the entire face.

-

-

Execution :

-

Place the analytical balance inside the fume hood if possible. If not, place it as close to the hood opening as feasible to minimize travel distance.

-

Carefully open the stock container inside the hood. Avoid any sudden movements that could create dust.

-

Using a clean spatula, transfer the desired amount of solid to the weighing boat.

-

Promptly and securely close the stock container.

-

Carefully transfer the weighed solid into the reaction vessel.

-

Immediately cap or seal the reaction vessel.

-

-

Decontamination & Cleanup :

-

Wipe the spatula, weighing boat, and any contaminated surfaces with a solvent-soaked cloth (e.g., ethanol or isopropanol), ensuring all residue is removed.

-

Dispose of all contaminated disposables (gloves, weighing paper, wipes) into a clearly labeled, sealed hazardous waste bag or container.

-

Remove the outer pair of gloves using the proper technique and dispose of them. Wash hands thoroughly with soap and water.

-

Safe Handling Workflow Diagram

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 4. Pyridine - Wikipedia [en.wikipedia.org]

- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 6. mdpi.com [mdpi.com]

- 7. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 8. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]

- 9. osha.oregon.gov [osha.oregon.gov]

- 10. capotchem.cn [capotchem.cn]

- 11. scbt.com [scbt.com]

- 12. H25822.03 [thermofisher.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. aksci.com [aksci.com]

- 15. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]

- 16. pppmag.com [pppmag.com]

Technical Guide on the Synthesis and Application of 3-(Bromomethyl)-2-(trifluoromethyl)pyridine

Physicochemical Profile and Structure

While not commercially cataloged, the essential properties of 3-(Bromomethyl)-2-(trifluoromethyl)pyridine can be determined based on its structure. It is a key intermediate, valued for its reactive bromomethyl group, which allows for the covalent attachment of the trifluoromethylpyridine moiety to a wide range of molecular scaffolds.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₅BrF₃N |

| Molecular Weight | 240.02 g/mol |

| CAS Number | Not Assigned |

| Canonical SMILES | C1=CC=C(N=C1C(F)(F)F)CBr |

| Appearance (Predicted) | Colorless to pale yellow oil or low-melting solid |

Commercial Availability Analysis

A thorough market survey indicates that This compound is not offered as a stock item by major chemical suppliers. However, its immediate precursor is available from specialized vendors, making its synthesis accessible for laboratory-scale needs.

Immediate Precursor: 3-Methyl-2-(trifluoromethyl)pyridine

The direct precursor for the target compound is 3-Methyl-2-(trifluoromethyl)pyridine. This compound is available as a research chemical, typically in gram quantities.

-

CAS Number: 1620-78-6[1]

-

Molecular Formula: C₇H₆F₃N[1]

-

Molecular Weight: 161.12 g/mol [1]

-

Known Suppliers:

Primary Starting Material: 2,3-Lutidine

Industrially, trifluoromethylpyridines are often synthesized from lutidine (dimethylpyridine) isomers.[4][5] The logical starting point for the precursor, 3-methyl-2-(trifluoromethyl)pyridine, is 2,3-Lutidine, which is a widely available bulk chemical.

-

CAS Number: 583-61-9[6]

-

Known Suppliers:

Recommended Synthetic Pathway

The synthesis of this compound is a two-stage process: the industrial formation of its precursor followed by a straightforward laboratory bromination.

Stage 1: Industrial Synthesis of 3-Methyl-2-(trifluoromethyl)pyridine (Precursor)

The synthesis of trifluoromethylpyridines from picolines or lutidines is a well-established industrial process. It typically involves a high-temperature, vapor-phase reaction involving chlorination and subsequent fluorine exchange.[4][5] For instance, 3-picoline can be converted to 3-(trichloromethyl)pyridine followed by a chlorine/fluorine exchange reaction to yield 3-(trifluoromethyl)pyridine.[4] A similar principle applies to the synthesis from 2,3-lutidine to produce the required precursor.

Stage 2: Laboratory Synthesis of this compound

The conversion of the methyl group on the pyridine ring to a bromomethyl group is reliably achieved via a free-radical bromination reaction. The method of choice is the Wohl-Ziegler bromination, which utilizes N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), under anhydrous conditions.[10] This reaction is highly selective for the benzylic/allylic position, leaving the aromatic ring untouched.

Objective: To synthesize this compound from 3-methyl-2-(trifluoromethyl)pyridine.

Materials:

-

3-Methyl-2-(trifluoromethyl)pyridine (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq, recrystallized)

-

Azobisisobutyronitrile (AIBN) (0.05 eq)

-

Carbon tetrachloride (CCl₄) or Chlorobenzene, anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a dry, round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 3-methyl-2-(trifluoromethyl)pyridine (1.0 eq) in anhydrous CCl₄.

-

Reagent Addition: Add N-Bromosuccinimide (1.05 eq) and AIBN (0.05 eq) to the solution.

-

Initiation & Reflux: Heat the reaction mixture to reflux (approx. 77°C for CCl₄) using a heating mantle. The reaction can be initiated by irradiation with a UV lamp if necessary.[11]

-

Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours. A key visual cue is that the dense NBS at the bottom of the flask is consumed and replaced by the less dense succinimide, which floats.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude oil/solid by flash column chromatography on silica gel to yield the pure this compound.

-

Caption: Synthetic workflow for the bromination of the precursor.

Applications in Medicinal Chemistry and Drug Development

The trifluoromethylpyridine scaffold is of paramount importance in modern drug discovery.[12] The incorporation of the trifluoromethyl (-CF₃) group can significantly enhance a drug candidate's properties.[13][14][15]

-

Metabolic Stability: The C-F bond is exceptionally strong, making the -CF₃ group highly resistant to metabolic degradation by cytochrome P450 enzymes.[15] This often increases the drug's half-life.

-

Lipophilicity: The -CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[14][15]

-

Binding Affinity: The strong electron-withdrawing nature of the -CF₃ group alters the electronic profile of the pyridine ring, which can lead to stronger and more selective interactions with biological targets.[12]

This compound is an ideal building block because the bromomethyl group provides a reactive handle for chemists to incorporate this highly favorable scaffold into larger, more complex molecules. It can be used in nucleophilic substitution reactions to form ethers, esters, amines, and carbon-carbon bonds, making it a versatile intermediate for developing novel drugs in areas such as oncology, virology, and neuroscience.[16][17]

Caption: Role as a building block in drug discovery.

Conclusion

While this compound is not a commercially available reagent, its synthesis is readily achievable through a reliable, high-yielding bromination of its available precursor, 3-methyl-2-(trifluoromethyl)pyridine. The strategic value of the trifluoromethylpyridine moiety in enhancing the pharmacokinetic and pharmacodynamic properties of drug candidates makes the target compound a highly valuable, albeit custom-synthesized, building block for researchers in pharmaceutical and agrochemical development.

References

- 1. calpaclab.com [calpaclab.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 1620-78-6|3-Methyl-2-(trifluoromethyl)pyridine|BLD Pharm [bldpharm.com]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 6. 2,3-Lutidine | 583-61-9 - BuyersGuideChem [buyersguidechem.com]

- 7. Fine Chemicals - 2,3-Lutidine [jubilantingrevia.com]

- 8. 2,3-Lutidine (583-61-9) at Nordmann - nordmann.global [nordmann.global]

- 9. 2,3 Lutidine, 98% (583-61-9) - 2,3 Lutidine, 98% Manufacturer, Supplier, India, China | Otto Chemie Pvt Ltd [ottokemi.com]

- 10. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 11. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]

- 12. nbinno.com [nbinno.com]

- 13. nbinno.com [nbinno.com]

- 14. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. nbinno.com [nbinno.com]

- 17. Applications of trifluoromethyl pyridine [huimengchem.cn]

Physical state and appearance of 3-(Bromomethyl)-2-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Bromomethyl)-2-(trifluoromethyl)pyridine is a key heterocyclic building block in medicinal chemistry and drug discovery. Its trifluoromethyl and bromomethyl functionalities provide orthogonal reactivity, making it a versatile synthon for introducing the pyridyl scaffold into complex molecules. This guide provides an in-depth overview of its physical and chemical properties, handling, and potential applications, grounded in available technical data.

Physicochemical Properties

While some suppliers' safety data sheets (SDS) for this compound (CAS No. 1227602-81-4) state that data on its physical state and color are not available, evidence from handling precautions and related compounds strongly suggests its likely form.

Physical State

The compound is consistently handled as a solid at standard temperature and pressure. Safety data sheets for this and structurally similar compounds repeatedly advise to "avoid dust formation," a precaution indicative of a powdered or crystalline solid.

Appearance

Although a specific color is not definitively stated across all sources, related trifluoromethyl-substituted pyridines are often described as white to off-white or pale yellow crystalline solids. It is reasonable to expect this compound to present a similar appearance.

Key Physicochemical Data

| Property | Value | Source |

| CAS Number | 1227602-81-4 | [1][2][3][4][5] |

| Molecular Formula | C₇H₅BrF₃N | [2][5] |

| Molecular Weight | 240.02 g/mol | [2][5] |

| Purity | Typically ≥95% | [5] |

Synthesis and Reactivity

The synthesis of trifluoromethylpyridines often involves multi-step processes, starting from picoline precursors that undergo chlorination and subsequent fluorination. The bromomethyl group is typically introduced via radical bromination of a corresponding methylpyridine.

The reactivity of this compound is characterized by the distinct functionalities of the pyridine ring, the trifluoromethyl group, and the bromomethyl group.

-

Bromomethyl Group : This is a highly reactive electrophilic site, readily participating in nucleophilic substitution reactions. This allows for the facile introduction of a wide range of functional groups, such as amines, alcohols, thiols, and carbanions, making it a valuable tool for linking the pyridine core to other molecular fragments.

-

Trifluoromethyl Group : This group is a strong electron-withdrawing moiety, which deactivates the pyridine ring towards electrophilic substitution. However, it enhances the ring's susceptibility to nucleophilic aromatic substitution, particularly at the positions ortho and para to it. The CF₃ group also significantly impacts the pKa of the pyridine nitrogen, making it less basic. From a drug design perspective, the trifluoromethyl group is often incorporated to improve metabolic stability, lipophilicity, and binding affinity.

-

Pyridine Ring : The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a coordination site for metal ions. It can also be quaternized to form pyridinium salts.

The interplay of these groups makes this compound a versatile reagent in the synthesis of novel pharmaceutical and agrochemical candidates.

Experimental Workflow: Handling and Storage

The following workflow outlines the best practices for handling and storing this compound to ensure safety and maintain its integrity.

References

- 1. 1227602-81-4・this compound・this compound【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 2. biogeneorganics.com [biogeneorganics.com]

- 3. 1227602-81-4 | 3-(bromométhyl)-2-(trifluorométhyl)pyridine | this compound - Capot Chimique [capotchem.com]

- 4. 1227602-81-4 | 3-(Brommethyl)-2-(trifluormethyl)pyridin | this compound - Capot Chemisch [capotchem.com]

- 5. 3-(溴甲基)-2-(三氟甲基)吡啶 | CAS:1227602-81-4 | 湖南华腾制药有限公司_官网 [huatengsci.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of N-Substituted Pyridines using 3-(Bromomethyl)-2-(trifluoromethyl)pyridine

Introduction: The Strategic Importance of Trifluoromethylpyridines in Modern Chemistry

The pyridine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents.[1][2] Its unique electronic properties and versatile functionalization potential make it a "privileged structure" in the design of novel bioactive molecules. The strategic incorporation of a trifluoromethyl (CF₃) group onto the pyridine ring further enhances its utility, often imparting beneficial properties such as increased metabolic stability, enhanced lipophilicity, and improved binding affinity to biological targets.[1][3][4] This is due to the strong electron-withdrawing nature and steric bulk of the CF₃ group, which can profoundly alter the molecule's pharmacokinetic and pharmacodynamic profile.

3-(Bromomethyl)-2-(trifluoromethyl)pyridine is a highly valuable and reactive building block for the synthesis of a diverse range of substituted pyridine derivatives. The presence of a reactive bromomethyl group, analogous to a benzylic bromide, allows for facile introduction of various functionalities through nucleophilic substitution reactions. This guide provides a detailed exploration of the reactivity of this key intermediate and offers comprehensive protocols for its application in the synthesis of N-substituted, S-substituted, and O-substituted pyridine derivatives, which are of significant interest to researchers in drug discovery and materials science.

Understanding the Reaction: Mechanism and Rationale

The primary reaction pathway for the functionalization of this compound with common nucleophiles is the bimolecular nucleophilic substitution (SN2) reaction. This mechanism is characterized by a single, concerted step where the nucleophile attacks the electrophilic carbon of the bromomethyl group, leading to the simultaneous formation of a new bond and the displacement of the bromide leaving group.

Causality Behind Experimental Choices:

-

Reactivity of the Electrophile: The carbon atom of the bromomethyl group is highly electrophilic and susceptible to nucleophilic attack. This reactivity is analogous to that of benzylic halides. The strong electron-withdrawing effect of the adjacent 2-(trifluoromethyl)pyridine ring further enhances this electrophilicity.

-

The Role of the Trifluoromethyl Group: The CF₃ group at the 2-position significantly influences the electronic properties of the pyridine ring, making it more electron-deficient. While this could theoretically open the door for Nucleophilic Aromatic Substitution (SNAr) on the ring itself, the high reactivity of the bromomethyl group makes the SN2 pathway at the side chain the overwhelmingly favored reaction under typical conditions. For SNAr to occur, a leaving group would need to be directly on the pyridine ring, typically at the 2- or 4-position.[5][6]

-

Solvent Selection: Polar aprotic solvents such as Dimethylformamide (DMF) or acetonitrile are ideal for SN2 reactions. They can dissolve both the polar starting material and the nucleophile while not solvating the nucleophile so strongly as to hinder its reactivity.

-

Choice of Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is often required, particularly when using nucleophiles like amines or thiols. The base serves to deprotonate the nucleophile, increasing its nucleophilicity, or to act as a scavenger for the HBr generated during the reaction.

Experimental Protocols

The following protocols are based on established procedures for analogous picolyl halides and are expected to be readily applicable to this compound.[2] Researchers are advised to perform small-scale optimization experiments to determine the ideal conditions for their specific nucleophile and desired product.

General Experimental Workflow

The diagram below illustrates a typical workflow for the synthesis and analysis of substituted pyridines using the described protocols.

Caption: A typical experimental workflow for SN2 reactions.

Protocol 1: Synthesis of N-Substituted Aminomethylpyridines

This protocol details the reaction with a secondary amine, morpholine, to form the corresponding aminomethyl derivative. This can be adapted for various primary and secondary amines.

Reaction Scheme:

Caption: Synthesis of 4-((2-(Trifluoromethyl)pyridin-3-yl)methyl)morpholine.

Materials:

-

This compound (1.0 eq)

-

Morpholine (1.5 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous Acetonitrile (0.3 M solution)

Procedure:

-

In a round-bottom flask, dissolve this compound in anhydrous acetonitrile.

-

Add morpholine and potassium carbonate to the solution.

-

Heat the mixture to reflux (approximately 80°C) and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

After cooling to room temperature, filter off the solid potassium carbonate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate, wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Predicted Yield (%) |

| Morpholine | K₂CO₃ | Acetonitrile | 80 | 12 | 70-85 |

| Aniline | Et₃N | Dioxane | 100 | 24 | 60-75 |

Protocol 2: Synthesis of S-Substituted Thiomethylpyridines

This protocol describes the reaction with a thiol, thiophenol, to generate the corresponding thioether. Thiolates are excellent nucleophiles for SN2 reactions.

Reaction Scheme:

Caption: Synthesis of 3-((Phenylthio)methyl)-2-(trifluoromethyl)pyridine.

Materials:

-

This compound (1.0 eq)

-

Thiophenol (1.1 eq)

-

Potassium Carbonate (K₂CO₃) (1.5 eq)

-

Anhydrous Dimethylformamide (DMF) (0.5 M solution)

Procedure:

-

To a stirred suspension of potassium carbonate in anhydrous DMF, add thiophenol at room temperature.

-

After stirring for 15 minutes, add a solution of this compound in DMF.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Pour the reaction mixture into water and extract with diethyl ether.

-

Wash the combined organic layers with water and brine, dry over magnesium sulfate, and concentrate.

-

Purify the residue by column chromatography on silica gel using a hexane/ethyl acetate gradient.

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Predicted Yield (%) |

| Thiophenol | K₂CO₃ | DMF | 25 | 2 | 80-95 |

| Sodium Thiomethoxide | - | Methanol | 25 | 1 | 85-95 |

Protocol 3: Synthesis of O-Substituted Alkoxymethylpyridines

This protocol outlines the substitution reaction with an alkoxide nucleophile, sodium methoxide, to produce the corresponding ether.

Reaction Scheme:

Caption: Synthesis of 3-(Methoxymethyl)-2-(trifluoromethyl)pyridine.

Materials:

-

This compound (1.0 eq)

-

Sodium Methoxide (1.5 eq)

-

Anhydrous Methanol (0.4 M solution)

Procedure:

-

To a solution of sodium methoxide in methanol, add this compound.

-

Heat the reaction mixture to reflux for 12 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

| Nucleophile | Solvent | Temperature (°C) | Time (h) | Predicted Yield (%) |

| Sodium Methoxide | Methanol | Reflux | 12 | 65-80 |

| Sodium Phenoxide | DMF | 60 | 6 | 70-85 |

Safety and Handling

This compound is expected to be a reactive and potentially lachrymatory compound. All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Conclusion

This compound is a versatile and highly reactive building block for the synthesis of a wide array of substituted pyridine derivatives. The protocols outlined in this guide provide a robust starting point for researchers to explore the synthesis of novel compounds for applications in drug discovery, agrochemicals, and materials science. The straightforward SN2 reactivity of the bromomethyl group allows for the efficient installation of amine, thiol, and alcohol functionalities, paving the way for the creation of diverse chemical libraries.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis of Novel α-Trifluorothioanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]

Application Notes and Protocols: 3-(Bromomethyl)-2-(trifluoromethyl)pyridine in Medicinal Chemistry

Introduction: The Strategic Value of the 2-(Trifluoromethyl)pyridine Scaffold

In contemporary drug discovery, the strategic incorporation of fluorine-containing motifs is a cornerstone of molecular design. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to profoundly modulate the physicochemical and pharmacological properties of a lead compound.[1][2] When appended to a pyridine ring, the -CF3 group acts as a potent electron-withdrawing substituent, enhancing metabolic stability by fortifying C-H bonds against oxidative metabolism and increasing lipophilicity, which can improve cell membrane permeability.[1][3] These attributes often translate to superior pharmacokinetic profiles, enhanced binding affinity for biological targets, and ultimately, improved therapeutic efficacy.[4][5]

3-(Bromomethyl)-2-(trifluoromethyl)pyridine emerges as a highly valuable and versatile building block, capitalizing on these benefits. It provides a reactive "handle"—the bromomethyl group—on a privileged medicinal chemistry scaffold. This benzylic bromide is an excellent electrophile, primed for a variety of transformations that allow for the facile introduction of diverse functional groups and the construction of complex molecular architectures. This guide provides an in-depth exploration of its reactivity, application protocols, and strategic use in synthetic campaigns.

Physicochemical Properties & Reactivity Profile

The unique reactivity of this compound is a direct consequence of its electronic structure. The electron-withdrawing nature of both the adjacent -CF3 group and the pyridine nitrogen atom significantly polarizes the C-Br bond, rendering the benzylic carbon highly electrophilic and exceptionally susceptible to nucleophilic attack. This makes it an ideal substrate for SN2 reactions.[6]

| Property | Value | Reference |

| CAS Number | 156289-32-0 | PubChem CID: 11368115 |

| Molecular Formula | C₆H₃BrF₃N | [7] |

| Molecular Weight | 225.99 g/mol | [7][8] |

| Appearance | Off-white to light yellow solid/crystals | [9] |

| Melting Point | 37-41 °C | [8] |

Safe Handling and Storage: this compound is a lachrymator and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, within a certified chemical fume hood. It is classified as a flammable solid and is toxic if swallowed.[8] Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.

Core Synthetic Applications & Detailed Protocols